2-Methyl-1-hepten-3-ol
Overview
Description
2-Methyl-1-hepten-3-ol is an organic compound with the molecular formula C8H16O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene (a carbon-carbon double bond)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-hepten-3-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methyl-1-heptene. In this process, 2-methyl-1-heptene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-methyl-1-heptanone or 2-methyl-1-heptanal.
Reduction: Formation of 2-methyl-1-heptanol.
Substitution: Formation of 2-methyl-1-hepten-3-yl chloride or bromide.
Scientific Research Applications
2-Methyl-1-hepten-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-hepten-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making this compound a valuable compound for research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-heptanol: A saturated alcohol with similar molecular structure but lacking the double bond.
2-Methyl-1-heptanone: A ketone with a carbonyl group instead of the hydroxyl group.
2-Methyl-1-heptanal: An aldehyde with a carbonyl group instead of the hydroxyl group.
Uniqueness
2-Methyl-1-hepten-3-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it versatile for various applications in synthesis, research, and industry.
Properties
IUPAC Name |
2-methylhept-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIOOAEILEYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333798 | |
Record name | 2-Methyl-1-hepten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13019-19-7 | |
Record name | 2-Methyl-1-hepten-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13019-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-hepten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.